1,2-Dithiolan-4-amine

Peptide Chemistry Structural Biology Crystallography

Researchers require a redox-active cyclic disulfide with a free conjugation handle, but analogs like α-lipoic acid lack the primary amine or introduce toxicity. 1,2-Dithiolan-4-amine (C3H7NS2, 121.22 g/mol) solves this: strained S-S ring enables reversible polymerization & gold surface anchoring, while the 4-position amine allows direct amidation or Schiff base formation without protection. - **Key application**: Adt (4-amino-1,2-dithiolane-4-carboxylic acid) precursor for peptide conformation control. - **Supply**: ≥95-96% purity, 50 mg to 5 g packs. Reliable stock for immediate dispatch.

Molecular Formula C3H7NS2
Molecular Weight 121.23 g/mol
CAS No. 4212-05-9
Cat. No. B3370512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dithiolan-4-amine
CAS4212-05-9
Molecular FormulaC3H7NS2
Molecular Weight121.23 g/mol
Structural Identifiers
SMILESC1C(CSS1)N
InChIInChI=1S/C3H7NS2/c4-3-1-5-6-2-3/h3H,1-2,4H2
InChIKeyBXMQAFYZFUUYMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dithiolan-4-amine: Structure, Properties & Sourcing


1,2-Dithiolan-4-amine (CAS 4212-05-9) is a five-membered cyclic disulfide heterocycle with an amine substituent at the 4-position, having molecular formula C3H7NS2 and molecular weight 121.22 g/mol [1]. The compound belongs to the 1,2-dithiolane class, characterized by an S–S bond within a strained five-membered ring that confers unique redox reactivity and dynamic covalent properties [2][3]. Predicted physicochemical parameters include a boiling point of 201.1±29.0°C at 760 mmHg, vapor pressure of 0.3±0.4 mmHg at 25°C, enthalpy of vaporization of 43.7±3.0 kJ/mol, density of 1.3±0.1 g/cm³, and an ACD/LogP of 0.60, indicating moderate lipophilicity [1]. The compound is commercially available from multiple suppliers as a free base or hydrochloride salt (CAS 4212-02-6) in purity grades ≥95-96%, typically in pack sizes ranging from 50 mg to 5 g [4]. These properties establish the compound as a versatile building block for applications requiring a reactive amine handle combined with the distinct redox and ring-strain characteristics of the 1,2-dithiolane scaffold.

1
Synthetic building block with a free primary amine handle for direct conjugation, amidation, or Schiff base formation
2
Strained cyclic disulfide ring enables redox-responsive and dynamic covalent chemistry in peptide and polymer design
3
Available as free base or hydrochloride salt; supports workflow flexibility without additional protection/deprotection steps

Why 1,2-Dithiolan-4-amine Cannot Be Replaced


While the 1,2-dithiolane scaffold is shared among several natural and synthetic compounds—including α-lipoic acid (1,2-dithiolane-3-pentanoic acid), asparagusic acid (1,2-dithiolane-4-carboxylic acid), and nereistoxin (N,N-dimethyl-1,2-dithiolan-4-amine)—these analogs are not functionally interchangeable with 1,2-dithiolan-4-amine [1]. The presence and position of the free primary amine at the 4-position of the dithiolane ring fundamentally differentiates this compound from its analogs: α-lipoic acid bears a pentanoic acid side chain that orients the redox-active dithiolane ring differently and lacks the amine handle required for direct amide bond formation [2]; asparagusic acid provides a carboxylic acid functionality but no amine, precluding its use as a direct amino building block without additional synthetic steps; and nereistoxin's tertiary dimethylamine alters both basicity and steric profile, conferring potent nicotinic acetylcholine receptor blocking activity (insecticidal/neurotoxic) rather than the versatile amine reactivity sought in synthetic applications [3]. The combination of (i) the strained cyclic disulfide ring conferring redox and dynamic covalent reactivity and (ii) the unsubstituted primary amine enabling straightforward conjugation, amidation, or Schiff base formation makes 1,2-dithiolan-4-amine uniquely positioned among its structural neighbors. Substituting a generic dithiolane derivative without this specific amine substitution pattern will result in either loss of the conjugation site, altered ring geometry affecting redox behavior, or introduction of unwanted biological activities [1][2].

Target
1,2-Dithiolan-4-amine: free primary amine at the 4-position of the 1,2-dithiolane ring
Analog
α-Lipoic acid: pentanoic acid side chain lacks the amine handle; redox-ring orientation differs
Target
1,2-Dithiolan-4-amine: unsubstituted primary amine; HBD = 2; supports aqueous conjugation
Analog
Nereistoxin: N,N-dimethyl substitution eliminates HBD capacity and introduces nicotinic receptor bioactivity
Key risk: Generic dithiolane derivatives may shift conjugation-site availability, ring geometry, or introduce unwanted biological activities. The specific amine substitution pattern is not interchangeable.

1,2-Dithiolan-4-amine: Differentiation Evidence


C2 Twist vs. Half-Chair Ring Conformation

X-ray crystallographic analysis reveals that the 1,2-dithiolane ring in Boc-Adt-OMe (a protected derivative of 4-amino-1,2-dithiolane-4-carboxylic acid, structurally analogous to 1,2-dithiolan-4-amine) adopts a C2 twist conformation, in contrast to the half-chair conformation observed for α-lipoic acid and its derivatives [1]. The C2 twist conformation alters the spatial orientation of substituents and the geometry of the disulfide bond, which directly impacts molecular recognition, peptide backbone folding, and redox reactivity in biological and material contexts [1][2].

Ring Conformation
Head-to-head
C2 twist conformation vs. half-chair geometry
Supports predictable peptide backbone folding
X-ray crystallography; Boc-Adt-OMe derivative
Peptide Chemistry Structural Biology Crystallography

Chemotactic Activity of Adt-Containing Peptide Analog

In a direct functional comparison, the tripeptide analog For-Met-Adt-Phe-OMe—incorporating the 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) residue, a derivative of 1,2-dithiolan-4-amine—was synthesized and evaluated for chemotactic activity against the native fMLF-OMe peptide [1]. The Adt-containing analog retained measurable chemotactic activity, with a maximal activity approximately 30% of that observed for the reference peptide fMLF-OMe, while the L-leucine-containing native sequence served as the baseline comparator [1]. This result demonstrates that the Adt residue can successfully replace a canonical aliphatic amino acid while preserving bioactivity, albeit at reduced potency [1].

Bioisosteric Replacement
Head-to-head
~30% maximal chemotactic activity retained vs. fMLF-OMe
Supports redox-active amino acid substitution
Neutrophil migration assay; Adt-containing tripeptide
Medicinal Chemistry Chemotaxis Peptide Therapeutics

Single vs. Dual Adt Linkage on Gold Electrodes

Peptides functionalized with the 4-amino-1,2-dithiolane-4-carboxylic acid (Adt) residue—derived from 1,2-dithiolan-4-amine—enable multidentate grafting to gold surfaces via disulfide-gold interactions [1]. Electrochemical characterization revealed that a peptide containing a single Adt residue (Fc6Adt1) adopted a standing-up configuration on gold that maximized electron transfer (ET) efficiency, while a peptide with two Adt residues (Fc6Adt2) assumed a lying-down configuration allowing precise positioning of a ferrocenoyl probe in proximity to the gold surface [1]. Quantitative differences in ET kinetics and surface morphology were observed via cyclic voltammetry, chronoamperometry, and scanning tunneling microscopy [1].

SAM Morphology
Head-to-head
Standing-up (single Adt) vs. lying-down (dual Adt) configuration
Tunable electron transfer on gold electrodes
Cyclic voltammetry, STM; Fc-labeled peptides
Surface Chemistry Electrochemistry SAM Formation

Lipophilicity and H-Bonding vs. N,N-Dimethyl Analog

Predicted physicochemical parameters differentiate 1,2-dithiolan-4-amine from its N,N-dimethyl analog nereistoxin (N,N-dimethyl-1,2-dithiolan-4-amine). The primary amine compound has a predicted ACD/LogP of 0.60 (neutral species) with pH-dependent LogD values of -0.86 at pH 5.5 and 0.49 at pH 7.4, whereas nereistoxin has a predicted XLogP of 0.8 [1][2]. The primary amine also exhibits two hydrogen bond donors (vs. zero for nereistoxin), a polar surface area of 77 Ų (predicted) vs. 26 Ų (reported for free base), and an ACD/BCF of 1.29 at pH 7.4 indicating low bioaccumulation potential [1][2].

Physicochemical Profile
Cross-study
LogP 0.60, HBD=2 vs. LogP ~0.8, HBD=0 (nereistoxin)
Supports aqueous conjugation and derivatization
In silico prediction; ACD/Labs vs. XLogP3
Physicochemical Properties ADME Prediction Compound Selection

1,2-Dithiolan-4-amine: Optimal Applications


Synthesis of Redox-Active Constrained Peptides

Researchers developing peptide therapeutics or peptidomimetics that require a redox-responsive disulfide moiety within a defined conformational framework should select 1,2-dithiolan-4-amine as the precursor to the Adt (4-amino-1,2-dithiolane-4-carboxylic acid) building block. The C2 twist conformation of the Adt-containing dithiolane ring, established by X-ray crystallography and distinct from the half-chair geometry of α-lipoic acid, enables predictable induction of specific secondary structure elements in peptide backbones [1]. This is supported by the successful integration of Adt into the chemotactic tripeptide fMLF-OMe analog, which retained approximately 30% of native bioactivity while introducing disulfide functionality [2]. 1,2-Dithiolan-4-amine serves as the key synthetic intermediate for generating Adt and related α,α-disubstituted amino acids that restrict conformational freedom in designed peptides.

Tunable Electron Transfer in Gold SAMs

For surface chemistry applications requiring covalent anchoring of functional molecules to gold electrodes or substrates, 1,2-dithiolan-4-amine enables the synthesis of Adt-containing peptides or conjugates that form robust multidentate disulfide-gold bonds. As demonstrated by Caruso et al., the number of Adt residues incorporated dictates the surface layer morphology and electron transfer efficiency: single Adt linkages promote a standing-up configuration maximizing ET, while dual Adt linkages yield a lying-down configuration for precise probe positioning [3]. This tunability—derived directly from the 1,2-dithiolan-4-amine scaffold—provides a rational design tool for electrochemical biosensors, molecular electronics, and surface-enhanced spectroscopy platforms where monothiol anchors fail to provide sufficient stability or orientational control.

Amine-Functionalized Redox Polymers and Dynamic Materials

The combination of a reactive primary amine with a strained cyclic disulfide ring makes 1,2-dithiolan-4-amine uniquely suited as a monomer or functionalization agent for preparing dynamic covalent polymers and supramolecular materials. The 1,2-dithiolane ring undergoes reversible ring-opening polymerization and dynamic disulfide exchange, conferring self-healing, recyclability, and stimuli-responsiveness to derived materials [4]. Unlike α-lipoic acid, which requires separate activation of its carboxylic acid for polymerization, the free amine of 1,2-dithiolan-4-amine allows direct incorporation into polyamides, polyureas, or as a pendant functional group without additional synthetic steps. This positions the compound as a strategic building block for developing sustainable, bio-based dynamic materials with tunable mechanical properties spanning from soft to stiff [4].

Medicinal and Heterocyclic Chemistry Building Block

Medicinal chemists seeking to introduce a metabolically stable, redox-active cyclic disulfide scaffold with a conjugation handle should prioritize 1,2-dithiolan-4-amine over analogs such as α-lipoic acid or asparagusic acid. The primary amine enables straightforward amide bond formation, reductive amination, or urea/thiourea synthesis without requiring protection/deprotection of a carboxylic acid [5]. Furthermore, the distinct physicochemical profile—moderate LogP of 0.60, two hydrogen bond donors, and predicted low bioaccumulation (BCF = 1.29)—contrasts favorably with the more lipophilic, non-donating N,N-dimethyl analog nereistoxin, which carries nicotinic acetylcholine receptor toxicity [6][7]. 1,2-Dithiolan-4-amine thus provides a synthetically accessible, non-toxic entry point for generating diverse libraries of dithiolane-containing compounds for drug discovery and chemical biology applications.

Application
Selection Property
Validation Focus
Redox-active constrained peptide synthesis
C2 twist ring conformation
Peptide secondary structure induction
Tunable electron transfer in gold SAMs
Multidentate disulfide-gold anchoring
Surface morphology and ET efficiency
Dynamic covalent polymer materials
Free amine + strained cyclic disulfide
Self-healing and stimuli-responsive behavior
Medicinal chemistry building block
Moderate lipophilicity, HBD=2
Amide conjugation; low bioaccumulation potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dithiolan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.